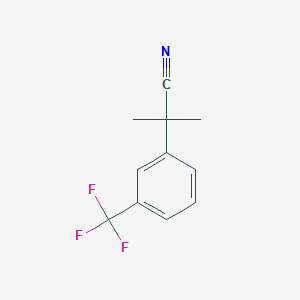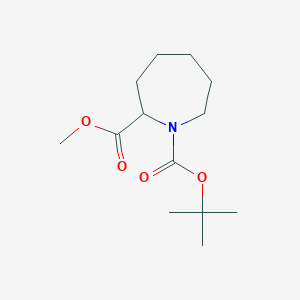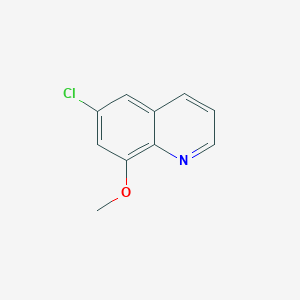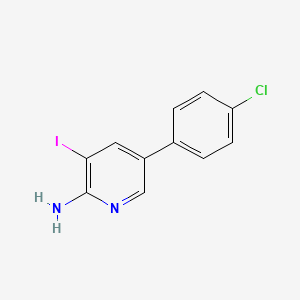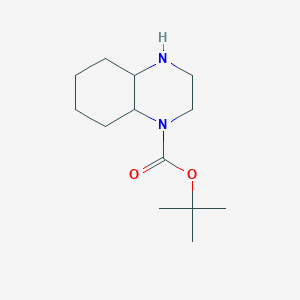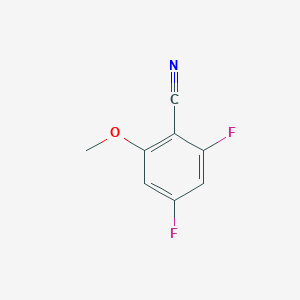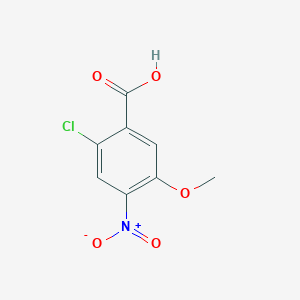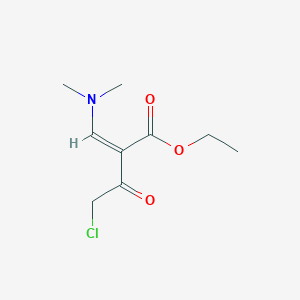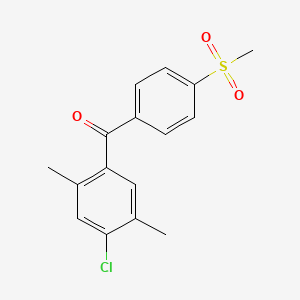
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone
Descripción general
Descripción
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone, also known as 4-Chloro-2,5-DMPM, is a synthetic compound that has been used in a variety of scientific applications. 4-Chloro-2,5-DMPM is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structure
A series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups like (4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone, have been synthesized and characterized. These compounds, characterized by NMR, FT-IR, and HRMS, have shown potential in herbicidal and insecticidal activities (Wang et al., 2015).
Biological Activities
Research on a variety of methanone derivatives has demonstrated their antimicrobial, antioxidant, and insect antifeedant activities. These activities were tested using bacterial and fungal strains and different bio-assay methods, highlighting the compound's potential in biological applications (G.Thirunarayanan, 2015).
Crystal Structure Studies
Crystal structure analysis of similar methanone compounds has been performed, providing valuable insights into their molecular configurations. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Sun et al., 2017).
Advanced Synthesis Techniques
Efficient synthesis methods for related methanone compounds have been developed, demonstrating their versatility in creating a range of bioactive compounds. These methods include reactions like cycloplatination and advanced condensation processes, showcasing the chemical flexibility of methanones (Ryabov et al., 1997).
Material Science Applications
In the realm of material sciences, methanone derivatives have been used in the synthesis of polymers like poly(arylene ether sulfone)s, demonstrating their utility in creating materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).
Propiedades
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)-(4-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3S/c1-10-9-15(17)11(2)8-14(10)16(18)12-4-6-13(7-5-12)21(3,19)20/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPCBDNEKONPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



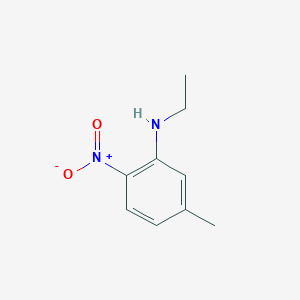
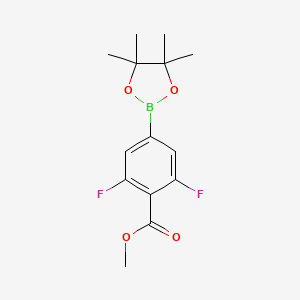
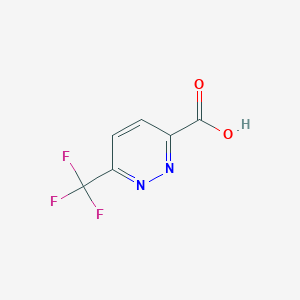
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)
